molecular formula C7H10O2 B13812285 4-Methylidene-5-oxohexanal

4-Methylidene-5-oxohexanal

Cat. No.: B13812285
M. Wt: 126.15 g/mol
InChI Key: NRFYIUGJUFIYGI-UHFFFAOYSA-N
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Description

4-Methylidene-5-oxohexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methylidene group (a carbon double-bonded to another carbon) and a keto group (a carbon double-bonded to oxygen) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-5-oxohexanal can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For instance, the reaction between an appropriate aldehyde and malonic acid derivatives under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: 4-Methylidene-5-oxohexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of 4-Methylidene-5-hydroxyhexanal.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Methylidene-5-oxohexanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methylidene-5-oxohexanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

    4-Methylidene-5-One: This compound shares a similar structure but lacks the aldehyde group.

    5-Oxohexanal: This compound is similar but does not have the methylidene group.

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in multiple fields .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-methylidene-5-oxohexanal

InChI

InChI=1S/C7H10O2/c1-6(7(2)9)4-3-5-8/h5H,1,3-4H2,2H3

InChI Key

NRFYIUGJUFIYGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CCC=O

Origin of Product

United States

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